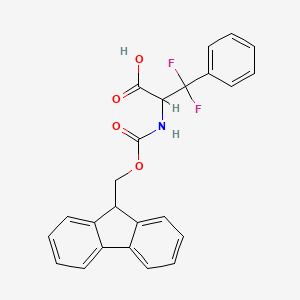

Fmoc-beta,beta-difluoro-Phe-OH (rac)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-beta,beta-difluoro-Phe-OH (rac)” is a chemical compound with the molecular formula C24H19F2NO4 . It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis .

Synthesis Analysis

The synthesis of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” involves the use of the Fmoc (9-Fluorenylmethyloxycarbonyl) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” is represented by the molecular formula C24H19F2NO4 . This indicates that the compound contains 24 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

“Fmoc-beta,beta-difluoro-Phe-OH (rac)” is used in Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Wissenschaftliche Forschungsanwendungen

Hybrid Nanomaterial Development

Fmoc-protected amino acid-based hydrogels have been developed for incorporating and dispersing functionalized single-walled carbon nanotubes (f-SWCNTs) within the gel phase, creating hybrid hydrogels. This process is significant for creating f-SWCNT-based hybrid nanomaterials, which are characterized by improved thermal stability and enhanced elasticity compared to native hydrogels. The incorporation of f-SWCNTs into the hydrogel matrix significantly increases the storage modulus and conductivity, making these hybrid hydrogels promising materials for various applications, including electronics and tissue engineering (Roy & Banerjee, 2012).

Antibacterial Composite Materials

The utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks for antibacterial purposes represents a promising advancement. Nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH have shown significant antibacterial capabilities without being cytotoxic to mammalian cell lines. These materials provide a basis for the development of enhanced composite materials for biomedical applications, such as wound dressings and implant coatings, due to their inherent antibacterial activity (Schnaider et al., 2019).

Silver Nanoclusters in Hydrogels

Fmoc-Phe-OH-based hydrogels have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters. The hydrogel's three-dimensional structure stabilizes the silver nanoclusters, exhibiting interesting fluorescent properties, including a large Stokes shift and narrow emission band width. These properties make the silver nanocluster-containing hydrogels suitable for applications in sensing, imaging, and as potential materials for the development of novel photonic devices (Roy & Banerjee, 2011).

Peptide Folding and Interaction

Research has also delved into peptides' ability to fold into β-sheet-like structures and dimerize through β-sheet interactions upon the incorporation of unique amino acids like Orn(i-PrCO-Hao). This study provides insight into the role of specific amino acids in promoting peptide folding and dimerization, which is crucial for understanding protein structure and function, and for the design of novel biomaterials and therapeutics (Nowick et al., 2002).

Self-Assembly Mechanism Insights

Fmoc-diphenylalanine self-assembly into fibrils has been studied to understand the self-assembly mechanism, revealing significant structural changes at different pH levels. This understanding aids in designing peptide-based materials with specific mechanical properties and potential applications in developing responsive materials and sensors (Tang et al., 2009).

Wirkmechanismus

The mechanism of action of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” in peptide synthesis involves the use of the Fmoc group as a temporary protecting group for the amine at the N-terminus in SPPS . The Fmoc group is removed with a solution of piperidine in N,N-dimethylformamide (DMF), allowing the peptide chain to be extended .

Zukünftige Richtungen

The future directions for “Fmoc-beta,beta-difluoro-Phe-OH (rac)” are likely to be influenced by advances in peptide synthesis and the development of new peptide-based drugs and biomaterials . As the demand for synthetic peptides grows, improvements in Fmoc SPPS technology and the development of new Fmoc building blocks will continue to be important areas of research .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-24(26,15-8-2-1-3-9-15)21(22(28)29)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANURCXMGTKJXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)